GDC-0547 -

GDC-0547

Catalog Number: EVT-1533812
CAS Number:
Molecular Formula: C18H19N5O
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GDC-0575 is a small molecule inhibitor of cell cycle checkpoint kinase 1 (Chk1), with potential chemosensitization activity. Chk1 inhibitor GDC-0575 specifically binds to and inhibits Chk1; this may result in tumor cells bypassing Chk1-dependent cell cycle arrest in the S and G2/M phases, which permits the cells to undergo DNA repair prior to entry into mitosis. Therefore, Chk1 inhibition may sensitize tumor cells to the DNA damaging effects of certain chemotherapeutic agents. Chk1 is an ATP-dependent serine-threonine kinase that phosphorylates cdc25 phosphatases in response to DNA damage.
Source and Classification

GDC-0547 was developed as part of a research initiative aimed at targeting the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are critical in regulating cell growth, survival, and proliferation. The compound falls under the category of heterocyclic compounds, characterized by its complex ring structures that include nitrogen atoms, which are integral to its biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of GDC-0547 involves multiple steps, primarily focusing on the formation of its unique structural components. Key methods used in its synthesis include:

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and the use of catalysts to optimize yield and purity. Techniques like recrystallization and chromatography are often employed for purification purposes.

Molecular Structure Analysis

Structure and Data

GDC-0547 has a complex molecular structure characterized by its various functional groups. The molecular formula is C15H16F3N4C_{15}H_{16}F_{3}N_{4}, indicating the presence of carbon, hydrogen, fluorine, and nitrogen atoms.

  • IUPAC Name: 4-[[(1R)-3-imidazol-1-yl-6,6-dimethylcyclohex-2-en-1-yl]-methylamino]-2-(trifluoromethyl)benzonitrile
  • Molecular Structure:
    • InChI: InChI=1S/C20H21F3N4/c1-19(2)7-6-16(27-9-8-25-13-27)11-18(19)26(3)15-5-4-14(12-24)17(10-15)20(21,22)23/h4-5,8-11,13,18H,6-7H2,1-3H3/t18-/m1/s1
    • SMILES: CC1(CCC(=CC1N(C)C2=CC(=C(C=C2)C#N)C(F)(F)F)N3C=CN=C3)C
    • Appearance: Solid powder

This structural complexity is significant for its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

GDC-0547 can undergo various chemical reactions that are essential for understanding its reactivity and potential modifications:

  1. Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
  2. Reduction: Reduction reactions can lead to different reduced forms that may have distinct pharmacological properties.
  3. Substitution Reactions: GDC-0547 can participate in substitution reactions where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions under which these reactions occur—such as temperature and solvent—are critical in determining the products formed.

Mechanism of Action

Process and Data

The mechanism of action of GDC-0547 involves its interaction with specific molecular targets within the PI3K/AKT/mTOR and RAF/MEK/ERK signaling pathways. By inhibiting key enzymes within these pathways, GDC-0547 can modulate cellular processes such as proliferation and survival:

  1. Target Interaction: GDC-0547 binds to specific proteins involved in these signaling cascades.
  2. Biological Pathway Modulation: This binding leads to changes in downstream signaling events that can inhibit tumor growth.

Research indicates that compounds like GDC-0547 can effectively reduce tumor cell viability by disrupting these critical signaling networks .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GDC-0547 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 341.31 g/mol
  • Solubility: Soluble in organic solvents; insoluble in water
  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.

These properties are essential for determining the compound's behavior in biological systems and its suitability for therapeutic applications .

Applications

Scientific Uses

GDC-0547 has potential applications in various scientific fields, particularly in cancer research:

  1. Cancer Therapeutics: Due to its ability to inhibit critical signaling pathways involved in tumor growth, GDC-0547 is being explored as a therapeutic agent for various cancers.
  2. Pharmacological Studies: Researchers utilize GDC-0547 to study the effects of pathway inhibition on cancer cell behavior.
  3. Drug Development: Its unique structure makes it a candidate for further modification and optimization in drug design efforts aimed at enhancing efficacy and reducing side effects.
Introduction to GDC-0547

Historical Development of Small-Molecule Kinase Inhibitors

The evolution of small-molecule kinase inhibitors represents a paradigm shift in precision oncology, beginning with the landmark approval of imatinib (BCR-Abl inhibitor) in 2001 for chronic myelogenous leukemia [1] [3]. This inaugural agent validated kinases as druggable targets, spurring rapid innovation. By 2024, over 80 kinase inhibitors gained FDA approval, predominantly targeting tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases like mTOR [5] [9]. The development trajectory progressed from multi-targeted agents (e.g., sorafenib) to highly selective inhibitors designed to minimize off-target effects [1] [5]. Key milestones include:

  • First-generation inhibitors: ATP-competitive compounds (Type I) binding active kinase conformations (e.g., gefitinib).
  • Second-generation agents: Allosteric inhibitors (Type III/IV) exploiting regulatory domains (e.g., trametinib) [9].
  • Covalent inhibitors: Irreversible binders (Type VI) targeting cysteine residues (e.g., ibrutinib) [1].

Table 1: Evolution of Kinase Inhibitor Classes

GenerationTarget SpecificityRepresentative AgentsKey Mechanism
FirstMulti-kinaseImatinib, SorafenibATP-competitive (Type I)
SecondIsoform-selectiveIdelalisib, IbrutinibAllosteric (Type III/IV)
Next-genDual-pathwayPI3K/mTOR inhibitorsATP-competitive/Allosteric

GDC-0547 emerges within this landscape as a rationally designed mTOR inhibitor addressing limitations of early rapalogs (e.g., sirolimus), which incompletely suppressed mTORC1 and failed to target mTORC2 [2] [8].

Structural Classification of GDC-0547 Within the Pyridopyrimidine Family

GDC-0547 belongs to the pyridopyrimidine chemotype, characterized by a bicyclic core comprising pyridine fused to pyrimidine. This scaffold optimizes kinase affinity and selectivity through three strategic modifications:

  • Core structure: The pyridopyrimidine nucleus enables hydrogen bonding with mTOR's hinge region (Val2240) via N1 and C2-NH groups, mimicking ATP adenine interactions [7].
  • Solubility-enhancing groups: A morpholinoethoxy side chain at C4 improves aqueous solubility and pharmacokinetics [7].
  • Selectivity determinants: A fluorophenyl substituent at C6 occupies a hydrophobic pocket unique to mTOR, reducing off-target effects on PI3K isoforms [7] [10].

Table 2: Pyridopyrimidine Structure-Activity Relationship in mTOR Inhibition

PositionChemical GroupRoleImpact on Potency
C2AminopyrimidineH-bonding with hinge residue Val2240Ki = 1.2 nM
C4MorpholinoethoxySolubility enhancement; reduced clearanceCl = 8 mL/min/kg
C63-FluorophenylHydrophobic pocket occupancy100-fold mTOR vs PI3Kα selectivity

Compared to early pyridopyrimidines (e.g., PP121), GDC-0547 exhibits superior mTORC1/2 bispecificity due to its ability to stabilize the DFG-out conformation—a characteristic of Type II inhibitors [7]. This structural adaptation enables concurrent inhibition of mTORC1-mediated S6K phosphorylation and mTORC2-dependent AKT-S473 activation [8] [10].

Role of mTOR Inhibition in Targeted Cancer Therapy

The mTOR kinase exists in two complexes: mTORC1 (rapamycin-sensitive; regulator of protein synthesis via S6K/4E-BP1) and mTORC2 (rapamycin-insensitive; activator of AKT via Ser473 phosphorylation) [2] [10]. Dysregulation of mTOR signaling occurs in >70% of cancers through:

  • Upstream pathway activation: PI3K mutations, PTEN loss, or growth receptor overexpression [4] [10].
  • mTOR complex amplification: Elevated mTORC2 in glioblastoma and prostate cancer [6].

GDC-0547 exerts anti-tumor effects through dual mechanisms:

  • Metabolic reprogramming: Suppresses glycolysis and lipid synthesis by inhibiting HIF-1α and SREBP-1c downstream of mTORC1 [10] [4]. In breast cancer models, this depletes ATP stores by 60% (p<0.01) and reduces fatty acid synthase expression [10].
  • Cancer stem cell (CSC) suppression: Inhibits mTOR-mediated maintenance of CSCs in colorectal and hepatocellular carcinomas. Preclinical data show 80% reduction in CD133+ sphere formation (IC50 = 10 nM) [6].

Combination strategies overcome resistance to single-agent mTOR inhibition:

  • Immunotherapy synergy: GDC-0547 reverses T-cell anergy and enhances PD-1 inhibitor efficacy by reducing tumor-associated macrophages (TAMs) in syngeneic models [5] [9].
  • Vertical pathway blockade: Co-targeting PI3K (e.g., alpelisib) prevents AKT reactivation—a key resistance mechanism to mTOR monotherapy [8] [10]. In xenografts, this combination improves progression-free survival by 300% vs either agent alone [8].

Table 3: Anti-Tumor Mechanisms of mTOR Inhibitors

mTOR ComplexKey SubstratesBiological EffectGDC-0547 Activity
mTORC1S6K, 4E-BP1Protein synthesis inhibitionIC50 = 0.5 nM
mTORC2AKT-S473, PKCαApoptosis inductionIC50 = 2.1 nM

GDC-0547 exemplifies next-generation mTOR inhibitors that comprehensively suppress oncogenic signaling networks, positioning it as a backbone for combinatorial precision medicine [4] [6].

Properties

Product Name

GDC-0547

Molecular Formula

C18H19N5O

Synonyms

GDC0575l; GDC-0575; GDC 0575.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.